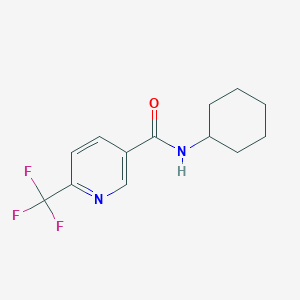
1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are significant due to their diverse biological activities and potential therapeutic applications. This compound features a benzyl group and two methoxy groups attached to the isoquinoline core, making it a unique structure with potential for various chemical and biological studies .
Vorbereitungsmethoden
The synthesis of 1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Analyse Chemischer Reaktionen
1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It exhibits biological activities against pathogens and has potential as an antimicrobial agent.
Medicine: Research suggests it may have neuroprotective effects and could be explored for treating neurodegenerative diseases.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It can modulate neurotransmitter levels in the brain, potentially offering neuroprotective effects. The compound may also inhibit certain enzymes, contributing to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other tetrahydroisoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler structure without the benzyl and methoxy groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyl group but has similar methoxy substitutions.
1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with different methoxy group positions. The uniqueness of 1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline lies in its specific substitution pattern, which influences its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C18H21NO2 |
|---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
1-benzyl-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C18H21NO2/c1-20-16-8-9-17(21-2)18-14(16)10-11-19-15(18)12-13-6-4-3-5-7-13/h3-9,15,19H,10-12H2,1-2H3 |
InChI-Schlüssel |
JXBGBNUEKURSRY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2CCNC(C2=C(C=C1)OC)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 3-{4-[(3-fluorophenyl)methoxy]phenyl}but-2-enoate](/img/structure/B8673534.png)


![2(3H)-Thiazolimine, 5-methyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B8673550.png)
![3-Chloro-4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzenamine](/img/structure/B8673556.png)




